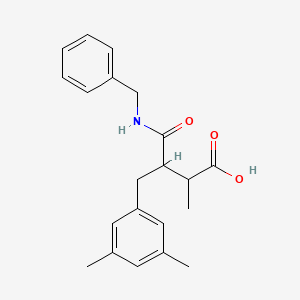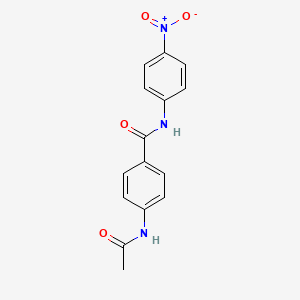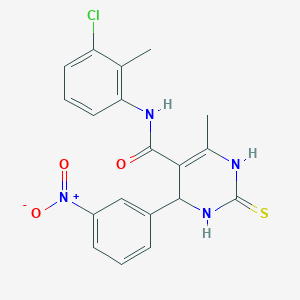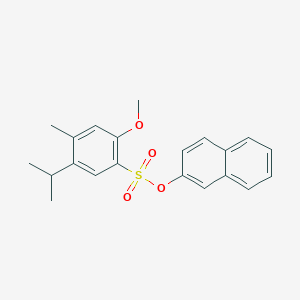
4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid, also known as BDMBOA, is a synthetic compound that has been studied for its potential applications in various scientific research fields.
作用机制
The mechanism of action of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways. In cancer cells, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. In neurons, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. In cancer cells, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. In neurons, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to reduce oxidative stress, protect against glutamate-induced excitotoxicity, and reduce neuroinflammation. In inflammation, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2).
实验室实验的优点和局限性
One of the advantages of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid is its synthetic accessibility, which allows for the production of large quantities of the compound for use in lab experiments. 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has also been shown to have low toxicity in vitro and in vivo. However, one of the limitations of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid is its limited solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
未来方向
There are several future directions for the study of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid. One direction is the development of analogs of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid with improved solubility and potency. Another direction is the investigation of the potential therapeutic applications of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, the mechanism of action of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid could be further elucidated to better understand its effects on various signaling pathways.
合成方法
4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 3,5-dimethylbenzaldehyde with benzylamine to form an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with 2-methyl-4-oxobutanoic acid to yield 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid.
科学研究应用
4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and inflammation. In cancer research, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In inflammation, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to reduce the production of pro-inflammatory cytokines.
属性
IUPAC Name |
4-(benzylamino)-3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-14-9-15(2)11-18(10-14)12-19(16(3)21(24)25)20(23)22-13-17-7-5-4-6-8-17/h4-11,16,19H,12-13H2,1-3H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIHIZYCDFCTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C(C)C(=O)O)C(=O)NCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B5106071.png)
![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5106075.png)
![(1S*,4S*)-2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5106078.png)

![N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5106095.png)
![N-(1-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5106108.png)
![4-(2-methoxyethoxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5106115.png)


![1-(3-cyclopentylpropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5106145.png)
![5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5106160.png)
![2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5106163.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B5106171.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5106173.png)